molecular formula C13H22N4 B1428823 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1490591-94-0

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1428823
CAS No.: 1490591-94-0
M. Wt: 234.34 g/mol
InChI Key: JOKUQZYDCWYUJS-UHFFFAOYSA-N
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Description

3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a cyclohexyl group at the N4 position. This structural motif is significant in medicinal chemistry due to the pharmacological versatility of both piperidine and triazole groups, which are known to enhance bioavailability and target binding .

Properties

IUPAC Name

3-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h10-12,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKUQZYDCWYUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NN=C2C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with formic acid to form cyclohexylformamide. This intermediate is then cyclized with hydrazine to produce the triazole ring. Subsequent reactions with piperidine derivatives lead to the formation of the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a lead compound in the development of new drugs targeting various biological pathways.

Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the manufacture of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole-Piperidine Derivatives

Compound Name Substituent at Triazole N4 Position Additional Modifications Molecular Formula Molecular Weight CAS RN
3-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine Cyclohexyl None C13H22N4 234.34 Not explicitly provided
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine HCl Cyclopropyl Hydrochloride salt C10H16N4·2HCl 265.18 1305712-63-3
4-(5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)-1-[(4-chlorophenyl)sulfonyl]piperidine Benzylsulfanyl, trifluoromethylphenyl Sulfonyl and sulfanyl functional groups C27H24ClF3N4O2S2 593.08 478042-34-1
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine Methyl Thioether linkage C9H16N4S 212.32 1250877-99-6
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl Phenyl Hydrochloride salt C13H17ClN4 264.76 1235440-58-0

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to cyclopropyl (smaller, less lipophilic) or methyl (simplest alkyl) substituents. This may enhance membrane permeability but reduce solubility .
  • Functional Groups : Derivatives with sulfanyl or sulfonyl groups (e.g., ) exhibit enhanced antifungal and antimicrobial activities due to increased electrophilicity and target interactions .

Key Observations :

  • Anticancer Potential: β-carboline-triazole hybrids show potent cytotoxicity (IC50 ~1 μM), but the absence of an electron-donating cyclohexyl group in these compounds suggests that substituent polarity may inversely correlate with activity .
  • Antifungal Activity : Sulfur-containing derivatives (e.g., thioether or sulfanyl groups) exhibit higher antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Key Observations :

  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating (e.g., 30 minutes vs. 6 hours for triazole-piperidine hybrids) .
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.

Biological Activity

3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the triazole family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C13H22N4C_{13}H_{22}N_{4}, with a molecular weight of 234.34 g/mol. The structure of the compound features a piperidine ring substituted with a triazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects on various cancer cell lines. In particular:

  • Study Findings : A derivative with a similar structure exhibited selective cytotoxicity against melanoma cells (VMM917), inducing cell cycle arrest and reducing melanin content significantly .
CompoundCell LineIC50 (µM)Mechanism of Action
B9VMM91710Induces S-phase arrest
3-(cyclohexyl)VariousTBDApoptosis induction

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Although specific data on this compound's antifungal activity is limited, related triazole derivatives have demonstrated efficacy against fungal pathogens.

Antiviral Activity

Triazole derivatives have also been explored for antiviral applications. Some studies indicate that modifications in the triazole ring can enhance antiviral potency against viruses such as influenza and HIV. The presence of specific substituents can influence the binding affinity to viral targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in nucleic acid synthesis or cell division.
  • Induction of Apoptosis : Compounds in this class often trigger programmed cell death in cancerous cells.
  • Disruption of Cell Membrane Integrity : Antifungal activity is often mediated through disruption of fungal cell membranes.

Case Study 1: Anticancer Properties

A study conducted on a series of triazole derivatives found that those with piperidine substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts . The study used MTT assays to determine cell viability and flow cytometry for cell cycle analysis.

Case Study 2: Antifungal Efficacy

Another investigation into triazole derivatives demonstrated significant antifungal activity against Candida species. The study reported that modifications at the 1-position of the triazole ring could lead to improved efficacy .

Q & A

Q. What in silico and in vitro approaches are combined to elucidate the compound’s metabolic pathways?

  • Answer :
  • CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH; monitor metabolite formation via LC-MS. Identify major CYP isoforms involved (e.g., CYP3A4) .
  • MetaSite Software : Predict metabolic hotspots (e.g., piperidine N-oxidation) and design deuterated analogs to block degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
3-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

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